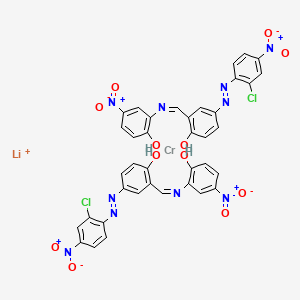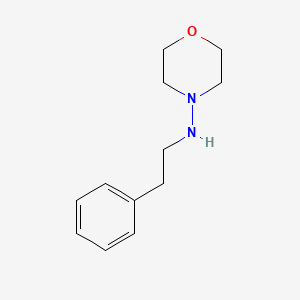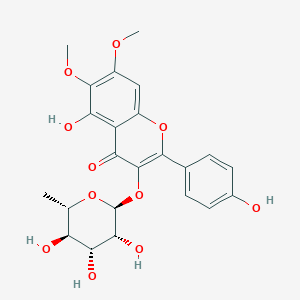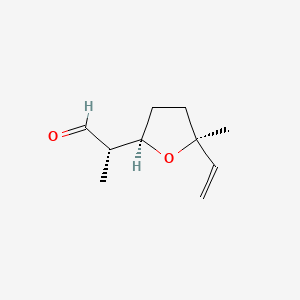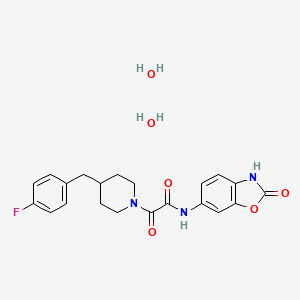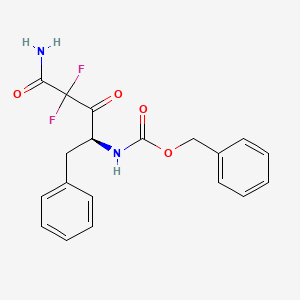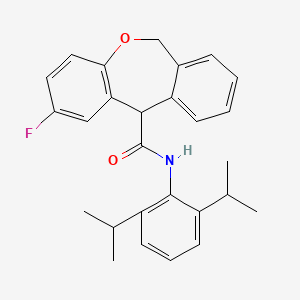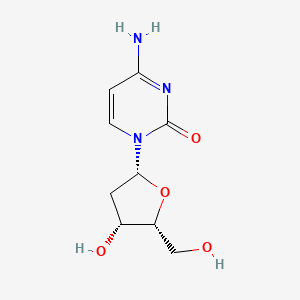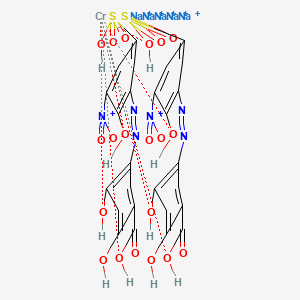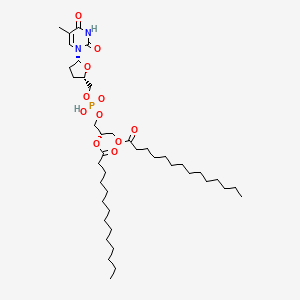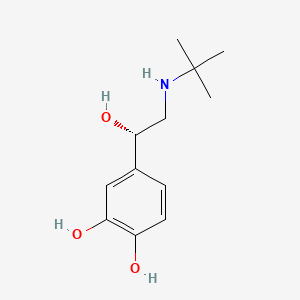
1,2-Benzenediol, 4-((1S)-2-((1,1-dimethylethyl)amino)-1-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Colterol, (S)-, also known as (S)-4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol, is a short-acting β2-adrenoreceptor agonist. It is a member of the class of ethanolamines and is structurally related to catecholamines. Colterol is primarily used in the management of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Colterol, (S)-, typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxy-3-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Protection: The phenolic hydroxyl groups are protected using a suitable protecting group like tert-butyldimethylsilyl chloride.
Amine Introduction: The protected intermediate is then reacted with tert-butylamine to introduce the amine group.
Deprotection: The protecting groups are removed to yield the final product, Colterol, (S)-.
Industrial Production Methods: Industrial production of Colterol, (S)-, follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
化学反応の分析
Types of Reactions: Colterol, (S)-, undergoes several types of chemical reactions, including:
Oxidation: Colterol can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated products
科学的研究の応用
Colterol, (S)-, has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of β2-adrenoreceptor agonists.
Biology: Investigated for its effects on β2-adrenoreceptors in various biological systems.
Medicine: Used in the development of treatments for asthma and COPD.
Industry: Employed in the synthesis of other pharmacologically active compounds.
作用機序
Colterol, (S)-, exerts its effects by selectively binding to and activating β2-adrenoreceptors. This activation leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation. The molecular targets include β2-adrenoreceptors, and the pathways involved are the cyclic adenosine monophosphate (cAMP) signaling pathway .
類似化合物との比較
Bitolterol: A prodrug that is hydrolyzed to Colterol in the lungs. It has a longer duration of action compared to Colterol.
Salbutamol (Albuterol): Another β2-adrenoreceptor agonist with a similar mechanism of action but different pharmacokinetic properties.
Terbutaline: A β2-adrenoreceptor agonist with a longer duration of action and different side effect profile.
Uniqueness of Colterol, (S)-: Colterol, (S)-, is unique due to its short-acting nature and rapid onset of action. It is particularly useful in acute management of bronchospasm, providing quick relief to patients .
特性
CAS番号 |
46719-52-2 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC名 |
4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11,13-16H,7H2,1-3H3/t11-/m1/s1 |
InChIキー |
PHSMOUBHYUFTDM-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)NC[C@H](C1=CC(=C(C=C1)O)O)O |
正規SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)
